

# Application Notes and Protocols for Recombinant Human Carbonic Anhydrase V Expression

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                                |           |
|----------------------|--------------------------------|-----------|
| Compound Name:       | Carbonic anhydrase inhibitor 5 |           |
| Cat. No.:            | B15577908                      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the expression and purification of recombinant human carbonic anhydrase V (CA-V), a mitochondrial enzyme crucial for several biosynthetic processes.[1] The protocols detailed below are primarily focused on expression in Escherichia coli (E. coli), a widely used and cost-effective system for producing recombinant proteins.

#### Introduction

Human carbonic anhydrase V (CA-V) is a metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] It plays a vital role in metabolic pathways such as ureagenesis, gluconeogenesis, and lipogenesis.[1] Due to its involvement in various physiological and pathological processes, CA-V is a significant target for drug development.[2] The successful expression and purification of active recombinant CA-V are essential for structural and functional studies, as well as for high-throughput screening of potential inhibitors.

This document outlines a detailed methodology for cloning, expressing, and purifying recombinant human CA-V in E. coli, including protocols for protein refolding from inclusion bodies and subsequent activity assays.



## **Data Presentation**

**Table 1: Summary of Recombinant Human CA-V** 

(Expressed in E. coli)

| Parameter                           | Value                                                                    | Source |
|-------------------------------------|--------------------------------------------------------------------------|--------|
| Expression System                   | E. coli BL21 (DE3)                                                       | [1]    |
| Vector                              | pET21c                                                                   | [1]    |
| Gene Insert                         | cDNA encoding the catalytic<br>domain of human CA-V (801<br>nucleotides) | [1]    |
| Predicted Molecular Mass            | 30-31 kDa                                                                | [1]    |
| SDS-PAGE Apparent<br>Molecular Mass | ~32 kDa (reducing conditions)                                            |        |
| Purification Tags                   | C-terminal 10-His tag                                                    |        |
| Purity                              | >95% (by SDS-PAGE)                                                       |        |
| Specific Activity                   | >100 pmol/min/μg                                                         |        |
| Endotoxin Level                     | <1.0 EU per 1 µg of protein                                              |        |

# **Experimental Workflow**

The overall workflow for the expression and purification of recombinant human CA-V is depicted below.





Click to download full resolution via product page

Caption: Workflow for recombinant human CA-V expression and purification.



# Experimental Protocols Cloning of Human CA-V cDNA

- The cDNA of human CA-V, encoding the 267-amino acid catalytic domain, is sub-cloned into the pET21c expression vector.[1] This vector adds a C-terminal histidine tag to the recombinant protein, facilitating purification.
- The resulting construct (pET21c-CAVA) is transformed into a suitable cloning host like E. coli DH5α for plasmid propagation.
- The sequence of the insert should be verified by DNA sequencing.

### **Expression of Recombinant Human CA-V in E. coli**

- Transform the pET21c-CAVA expression vector into E. coli BL21 (DE3) host cells.[1]
- Inoculate a single colony into Luria-Bertani (LB) medium containing 100 μg/mL ampicillin.
- Grow the culture overnight at 37°C with constant agitation (220 rpm).[1]
- Inoculate a larger volume of LB medium (with 100 µg/mL ampicillin) with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6.[1]
- Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.50 mM.[1]
- Incubate the culture for an additional 15 hours at 16°C.[1]
- Harvest the cells by centrifugation at 7,000 x g for 10 minutes at 4°C.[1]

#### **Purification of Recombinant Human CA-V**

A significant portion of the expressed CA-V may be found in inclusion bodies.[1] Therefore, protocols for purification from both the soluble fraction (native conditions) and inclusion bodies (denaturing and refolding conditions) are provided.

A. Purification under Native Conditions (from Soluble Fraction)



- Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM phosphate buffer, pH 7.0, 150 mM NaCl).
- · Lyse the cells by sonication on ice.
- Centrifuge the lysate at 20,000 x g to pellet the cell debris and inclusion bodies.[1]
- Load the supernatant (soluble fraction) onto a Ni-NTA affinity chromatography column preequilibrated with the lysis buffer.
- Wash the column to remove non-specifically bound proteins.
- Elute the recombinant CA-V using an appropriate elution buffer (e.g., lysis buffer containing a gradient of imidazole).
- For higher purity, pool the eluted fractions and perform a second purification step using DEAE anion-exchange chromatography.[1]
- Dialyze the purified protein against a suitable storage buffer.
- B. Purification under Denaturing Conditions (from Inclusion Bodies)
- After separating the soluble fraction, resuspend the pellet containing inclusion bodies in a buffer with a denaturing agent (e.g., 8 M urea or 6 M guanidine hydrochloride).
- Solubilize the inclusion bodies by stirring for several hours at room temperature.
- Centrifuge to remove any remaining insoluble material.
- Purify the solubilized, denatured CA-V using Ni-NTA affinity chromatography under denaturing conditions.[1]

#### **Refolding of Recombinant Human CA-V**

- To refold the denatured protein, dialyze the purified CA-V solution against a refolding buffer (e.g., 50 mM phosphate buffer, pH 7.0, and 150 mM NaCl) for 24 hours at 4°C.[1]
- After dialysis, centrifuge the solution to remove any precipitated protein.[1]



 The refolded protein can then be further purified if necessary and its activity should be confirmed.

#### **Enzyme Activity Assay**

The enzymatic activity of the purified recombinant human CA-V can be determined by measuring its esterase activity using p-nitrophenyl acetate (p-NPA) as a substrate.[1]

#### Materials:

- Assay Buffer: 12.5 mM Tris, 75 mM NaCl, 0.05% (v/v) Brij-35, pH 7.5.
- Recombinant Human CA-V: Diluted to 20 ng/μL in Assay Buffer.
- Substrate: 4-Nitrophenyl acetate (4-NPA), 100 mM stock in acetone, diluted to 2 mM in Assay Buffer.
- 96-well clear plate.
- Plate reader capable of reading absorbance at 400 nm.

#### Procedure:

- In a 96-well plate, add 50 μL of the 20 ng/μL recombinant human CA-V solution to each well.
- Prepare a substrate blank containing 50 μL of Assay Buffer.
- Initiate the reaction by adding 50  $\mu$ L of the 2 mM substrate solution to all wells.
- Immediately read the absorbance at 400 nm in kinetic mode for 5 minutes.
- Calculate the specific activity in pmol/min/µg.

## **Concluding Remarks**

The protocols described provide a robust framework for the successful expression and purification of functional recombinant human carbonic anhydrase V. The use of an E. coli expression system offers a high yield of protein, which can be purified from both soluble fractions and inclusion bodies. The detailed purification and refolding steps are critical for



obtaining a highly pure and active enzyme, suitable for a wide range of research and drug development applications.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Cloning, expression, purification and characterization of human mitochondrial carbonic anhydrase VA PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification of recombinant human carbonic anhydrase-II by metal affinity chromatography without incorporating histidine tags PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Recombinant Human Carbonic Anhydrase V Expression]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15577908#protocols-for-recombinant-human-carbonic-anhydrase-v-expression]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com